Fmoc-Asp(2-phenylisopropyl ester)-OH

Aspartimide suppression Base‑catalyzed side reaction Peptide purity

Choose Fmoc-Asp(2-phenylisopropyl ester)-OH for your next synthesis. The unique 2-phenylisopropyl (OPp) side-chain ester offers exceptional resistance to base-catalyzed aspartimide formation, a critical advantage over OtBu, OAll, or OBzl esters during repetitive Fmoc deprotection. Its orthogonal, mild acid lability (1–4% TFA) enables selective deprotection without affecting tBu/Boc groups, ideal for on-resin cyclization, glycopeptide synthesis, and multi-cyclic peptide construction. Ensure high crude purity and avoid costly purification steps by selecting this differentiated, high-performance building block.

Molecular Formula C28H27NO6
Molecular Weight 473,52 g/mole
CAS No. 200336-86-3
Cat. No. B613450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Asp(2-phenylisopropyl ester)-OH
CAS200336-86-3
SynonymsFmoc-Asp(2-phenylisopropylester)-OH; 200336-86-3; C28H27NO6; Fmoc-Asp(OPp)-OH; FMOC-ASP-OH; SCHEMBL15083398; MolPort-020-003-906; ZINC2560716; 6791AH; AKOS025396538; AK174591; AM002618; (2S)-2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-4-OXO-4-[(2-PHENYLPROPAN-2-YL)OXY]BUTANOICACID
Molecular FormulaC28H27NO6
Molecular Weight473,52 g/mole
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1)OC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C28H27NO6/c1-28(2,18-10-4-3-5-11-18)35-25(30)16-24(26(31)32)29-27(33)34-17-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h3-15,23-24H,16-17H2,1-2H3,(H,29,33)(H,31,32)/t24-/m0/s1
InChIKeyMEAHCBOPNIDLFH-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Asp(2-phenylisopropyl ester)-OH (CAS 200336-86-3): Technical Baseline for Orthogonal SPPS Building Blocks


Fmoc-Asp(2-phenylisopropyl ester)-OH (CAS 200336-86-3), also designated Fmoc-Asp(O-2-PhiPr)-OH or Fmoc-Asp(OPp)-OH, is a protected aspartic acid derivative in the Fmoc/tBu solid-phase peptide synthesis (SPPS) family. It features a base-labile Fmoc Nα-protecting group paired with an acid-labile 2-phenylisopropyl (OPp) ester on the β‑carboxyl side chain [1]. This side-chain protection is orthogonal to standard tBu-based groups, allowing selective removal under mild acidic conditions (e.g., 1–4% TFA in DCM) without affecting tBu esters or Boc groups . The OPp ester also confers substantial resistance to base‑catalyzed aspartimide formation during repetitive piperidine treatments, a persistent side reaction in Fmoc SPPS [2].

Why Fmoc-Asp(2-phenylisopropyl ester)-OH Cannot Be Readily Replaced by Generic Aspartic Acid Esters


Substituting Fmoc-Asp(2-phenylisopropyl ester)-OH with other Fmoc‑aspartic acid esters (e.g., OtBu, OAll, OBzl, OMpe) is not chemically neutral because each protecting group dictates a distinct profile of orthogonal deprotection compatibility, aspartimide suppression efficacy, and side‑reaction sensitivity. The 2‑phenylisopropyl (OPp) ester uniquely combines mild acid lability that is fully orthogonal to tBu/Boc groups with superior base‑catalyzed aspartimide resistance—a balance not achieved by commonly used alternatives [1]. For instance, the standard OtBu ester is completely orthogonal but suffers from severe aspartimide formation under Fmoc deprotection conditions [2]; OAll and OBzl esters enable orthogonal palladium or hydrogenolytic removal but are substantially more prone to base‑mediated aspartimide than OPp [3]. The following quantitative comparisons demonstrate why these differences have direct, measurable consequences on synthesis outcome and product purity.

Quantitative Differentiation of Fmoc-Asp(2-phenylisopropyl ester)-OH: Head-to-Head Evidence for Procurement Decisions


Aspartimide Suppression: OPp Ester Outperforms OAll, OBzl, and ODmab Esters

The OPp ester of Fmoc‑Asp(2‑phenylisopropyl ester)‑OH is reported to be far less prone to base‑catalyzed aspartimide formation during Fmoc SPPS than the OAll, OBzl, or ODmab esters, with its stability approaching that of the standard OtBu ester [1]. While quantitative aspartimide yields under identical piperidine exposure are not specified in the source, the qualitative ranking—OtBu ≈ OPp >> OAll ≈ OBzl ≈ ODmab—constitutes a class‑level inference that directly informs protecting group selection. This implies that when a user requires an acid‑labile Asp protecting group that does not exacerbate aspartimide formation, OPp offers a marked advantage over similarly labile alternatives (OAll, OBzl, ODmab).

Aspartimide suppression Base‑catalyzed side reaction Peptide purity

Orthogonal Deprotection Selectivity: 2‑PhiPr Removal with 1% TFA Leaves tBu Esters Intact

The 2‑phenylisopropyl (OPp) group can be removed selectively in the presence of tBu‑based protecting groups by treatment with 1% TFA in DCM . This orthogonal cleavage profile enables sequential deprotection strategies that are inaccessible with the standard Asp(OtBu) derivative, which requires the same strong acid conditions (e.g., 95% TFA) used for global deprotection and resin cleavage . In contrast, the allyl (OAll) ester requires Pd(0)‑mediated cleavage, and the benzyl (OBzl) ester necessitates hydrogenolysis—both of which introduce additional synthetic steps and potential incompatibilities .

Orthogonal protection Selective deprotection Cyclic peptide synthesis

Combinatorial Library Encoding: OPp as a Mass‑Spectrometry‑Friendly Handle

In a validated one‑bead‑one‑peptide cyclic library strategy, Fmoc‑Asp(OPp)‑OH was incorporated at a fixed 85% ratio (with 15% Fmoc‑Ala‑OH as an MS‑coding tag) onto Gly‑ChemMatrix resin [1]. OPp removal with 4% TFA enabled on‑resin cyclization, and the resulting cyclic peptides were sequenced directly from single beads by MALDI‑TOF MS/MS. This approach exploited OPp's mild acid lability to preserve the integrity of the library while providing a reliable deprotection handle that does not interfere with mass spectrometric analysis.

Combinatorial chemistry One‑bead‑one‑compound library Affinity ligand discovery

Simultaneous Side‑Chain Unmasking for Lactam Bridge Formation

For the on‑resin synthesis of side‑chain‑to‑side‑chain lactam bridged peptides, the combination of Lys(Mtt) and Asp(O‑2‑PhiPr) is particularly advantageous because both side‑chain protecting groups can be simultaneously unmasked in a single step . The Mtt group on lysine and the OPp group on aspartic acid are both removed under mild acidic conditions (1% TFA), enabling convergent deprotection and subsequent on‑resin cyclization without iterative or orthogonal cleavage steps.

Lactam cyclization Side‑chain bridging Constrained peptides

Solution‑Phase Application: Bicyclic Helix‑Initiating Peptides

Fmoc‑Asp(O‑2‑PhiPr)‑OH has been employed in solution‑phase synthesis to prepare bicyclic helix‑initiating peptides . While no direct comparative yield or purity data are provided in the source, the successful application in solution‑phase demonstrates that the OPp ester is sufficiently stable under standard coupling and work‑up conditions while remaining cleavable under mild acid treatment, a property that distinguishes it from esters that require more forcing or incompatible cleavage methods.

Bicyclic peptides Helix initiation Solution‑phase synthesis

Glycosylated Peptide Synthesis: 2‑PhiPr as a Selectively Removable Handle

A reported strategy for on‑resin synthesis of high‑mannose glycosylated asparagine uses a 2‑phenylisopropyl protecting group on the aspartic acid side chain, which allows selective deprotection for the introduction of glycosylation [1]. The OPp group is removed under mild acidic conditions that do not disturb the glycosidic linkages or other acid‑labile protecting groups, a feature that is critical for maintaining the integrity of the carbohydrate moiety during synthesis.

Glycopeptide synthesis Selective deprotection Glycosylation

High‑Impact Application Scenarios for Fmoc-Asp(2-phenylisopropyl ester)-OH in Peptide Synthesis Workflows


On‑Resin Cyclic Peptide Library Construction (One‑Bead‑One‑Compound)

Fmoc‑Asp(OPp)‑OH is ideally suited for generating encoded cyclic peptide libraries. In a validated protocol, OPp is incorporated at 85% onto ChemMatrix resin, selectively removed with 4% TFA, and the liberated β‑carboxyl is used for on‑resin cyclization [1]. The mild deprotection conditions preserve the integrity of the MS‑coding tag and the resin, enabling single‑bead sequencing by MALDI‑TOF MS/MS. This application leverages OPp's orthogonal acid lability and MS‑compatibility.

Synthesis of Side‑Chain‑to‑Side‑Chain Lactam‑Bridged Peptides

The combination of Asp(OPp) and Lys(Mtt) enables convergent, single‑step side‑chain deprotection with 1% TFA in DCM, facilitating efficient on‑resin lactam cyclization [1]. This strategy eliminates multiple orthogonal cleavage steps, reduces cumulative losses, and is particularly valuable for preparing constrained peptide therapeutics and biological probes where conformational rigidity is essential for activity.

Preparation of Glycopeptides and Other Acid‑Sensitive Conjugates

The 2‑phenylisopropyl ester is cleavable under mild acidic conditions (1–4% TFA) that are compatible with acid‑labile glycosidic bonds, making it an effective handle for introducing glycosylation or other sensitive modifications on‑resin [1]. This selectivity avoids the harsh global deprotection conditions (95% TFA) required for OtBu esters, thereby preserving the structural integrity of the carbohydrate or other sensitive moieties.

Solution‑Phase Assembly of Bicyclic Peptide Architectures

Fmoc‑Asp(OPp)‑OH has been successfully employed in solution‑phase synthesis of bicyclic helix‑initiating peptides [1]. The OPp group is sufficiently stable to survive standard solution‑phase coupling, work‑up, and purification steps, yet can be selectively removed with mild acid when required. This makes it a viable building block for non‑SPPS synthetic routes to structurally complex, conformationally constrained peptides.

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